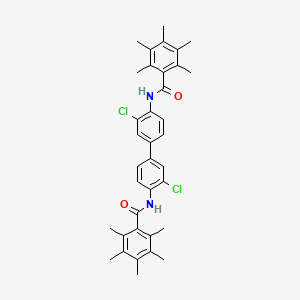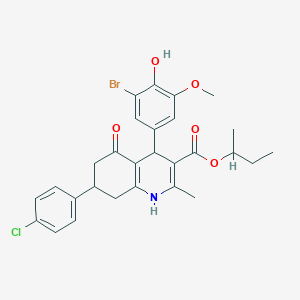
2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide, also known as DCTPP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of cyclopropane carboxamides and has been found to exhibit a wide range of biochemical and physiological effects.
作用機序
2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide blocks ion channels by binding to the channel pore and preventing the flow of ions. It has been found to be selective for certain channels, such as TRPV1 and Kir2.1. The exact mechanism of how 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide binds to these channels is still under investigation.
Biochemical and Physiological Effects:
2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to block the TRPV1 channel, which is involved in pain sensation. 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide has also been found to block the Kir2.1 channel, which is involved in cardiac function. In addition, 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide has been found to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One advantage of using 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide in lab experiments is its selectivity for certain ion channels. This allows researchers to study the function of specific channels without affecting other channels. However, one limitation of using 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide is its potential toxicity. It has been found to be toxic to certain cell types in vitro, and caution should be taken when using it in experiments.
将来の方向性
There are several future directions for the use of 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide in scientific research. One direction is to further investigate its potential as a therapeutic agent for pain and cardiac disorders. Another direction is to study its effects on other ion channels and their functions. Additionally, the development of new analogs of 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide could lead to the discovery of more selective and potent ion channel blockers.
合成法
The synthesis of 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide involves the reaction of 3-chlorobenzonitrile with phenylmagnesium bromide to form 3-phenylbenzonitrile. This compound is then reacted with dichlorocarbene to form 2,2-dichloro-3-phenylcyclopropanecarbonitrile. The final step involves the reaction of this compound with ammonia to form 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide.
科学的研究の応用
2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide has been widely used in scientific research as a tool to study the function of ion channels. It has been found to block the TRPV1 channel, which is involved in pain sensation. 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide has also been found to block the Kir2.1 channel, which is involved in cardiac function. These findings suggest that 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide could be used as a potential therapeutic agent for pain and cardiac disorders.
特性
IUPAC Name |
2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-11-7-4-8-12(9-11)20-15(21)14-13(16(14,18)19)10-5-2-1-3-6-10/h1-9,13-14H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQHBZPYYSOYHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5116586.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene)](/img/structure/B5116613.png)

![{2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5116626.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5116655.png)


![N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5116674.png)
![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5116676.png)
![N-[1-(1-adamantyl)-2-(dimethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B5116684.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5116694.png)